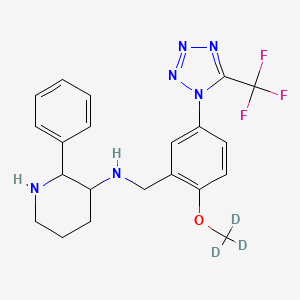
rac-Vofopitant-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Vofopitant-d3: is a deuterium-labeled version of Vofopitant, a potent tachykinin NK1 receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The deuterium labeling helps in tracing the compound during various biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Vofopitant-d3 involves the incorporation of deuterium atoms into the Vofopitant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. This often includes the use of high-pressure reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions: rac-Vofopitant-d3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学研究应用
rac-Vofopitant-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and interactions of drugs within biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new drugs and therapeutic agents.
作用机制
rac-Vofopitant-d3 exerts its effects by acting as a tachykinin NK1 receptor antagonist. This means it binds to and blocks the NK1 receptors, preventing the action of substance P, a neuropeptide involved in pain transmission and inflammation. By blocking these receptors, this compound can modulate pain and inflammatory responses .
相似化合物的比较
Vofopitant: The non-deuterated version of rac-Vofopitant-d3.
Aprepitant: Another NK1 receptor antagonist used in the treatment of nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic profile of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterparts .
属性
分子式 |
C21H23F3N6O |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
2-phenyl-N-[[2-(trideuteriomethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]piperidin-3-amine |
InChI |
InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/i1D3 |
InChI 键 |
XILNRORTJVDYRH-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


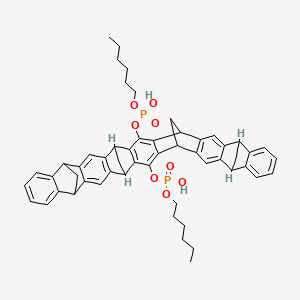
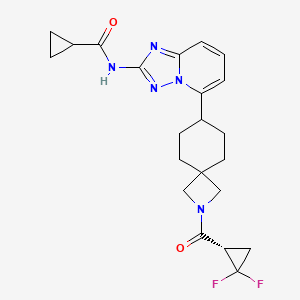
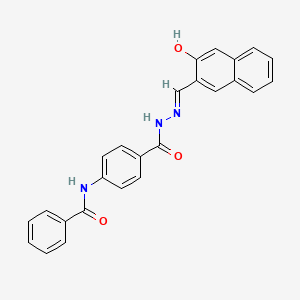
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)


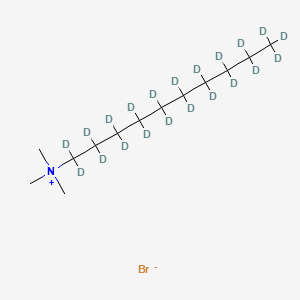

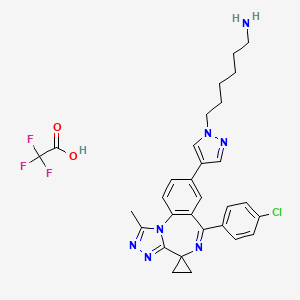

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
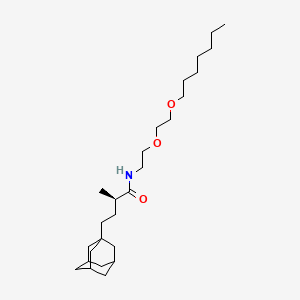
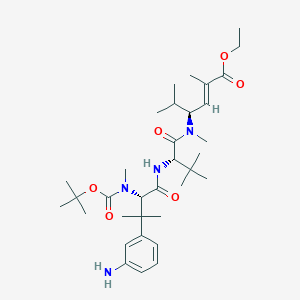
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12394620.png)
